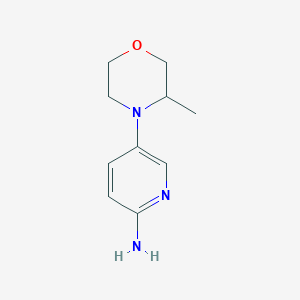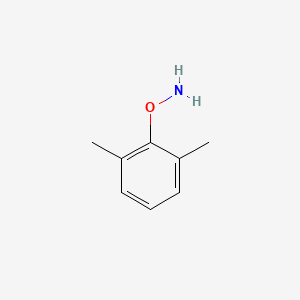
O-(2,6-dimethylphenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,6-dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-(2,6-dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-dimethylaniline} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or electrodialysis coupled with oxime hydrolysis. These methods offer higher yields and better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: O-(2,6-dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Yields substituted phenylhydroxylamines
Aplicaciones Científicas De Investigación
O-(2,6-dimethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of O-(2,6-dimethylphenyl)hydroxylamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. It can act as a chelating agent, binding to metal ions through its hydroxylamine group. This property is exploited in various applications, including mineral processing and catalysis .
Comparación Con Compuestos Similares
- N-phenylhydroxylamine
- N-(2,6-dimethylphenyl)hydroxylamine
Comparison: O-(2,6-dimethylphenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. Compared to N-phenylhydroxylamine, it exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
O-(2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,9H2,1-2H3 |
Clave InChI |
HCCIFYUIVCQULU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
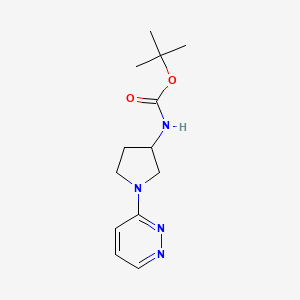


![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
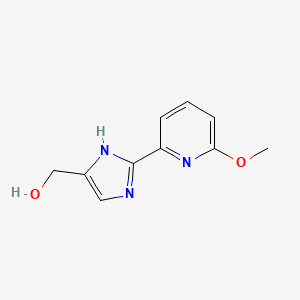
![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)
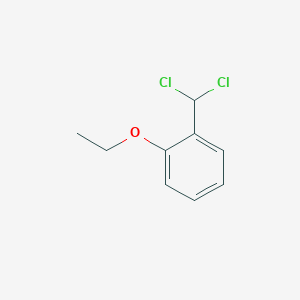

![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)

